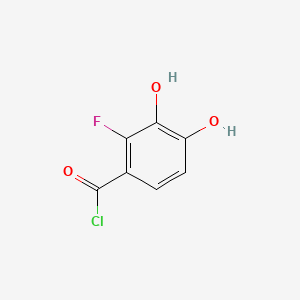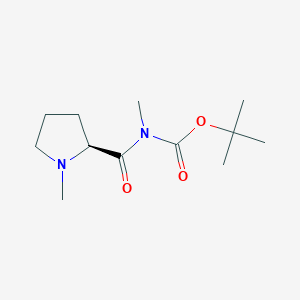
(R)-N-Boc-N,N-dimethyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Boc-N,N-dimethyl-L-prolinamide is a chiral compound that belongs to the class of prolinamides It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-N,N-dimethyl-L-prolinamide typically involves the following steps:
Protection of L-proline: The first step involves the protection of the amine group of L-proline using a Boc protecting group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of N,N-dimethylamide: The protected L-proline is then reacted with dimethylamine to form the N,N-dimethylamide derivative. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-N,N-dimethyl-L-prolinamide may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Large-scale protection: Using large reactors to protect L-proline with Boc2O.
Automated coupling: Employing automated systems for the coupling reaction with dimethylamine and DCC to streamline the process and reduce human error.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Boc-N,N-dimethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amide derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
®-N-Boc-N,N-dimethyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amine functionalities.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-N-Boc-N,N-dimethyl-L-prolinamide involves its role as a chiral auxiliary or catalyst in chemical reactions. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. The compound’s chiral nature enables it to induce asymmetry in the products, making it valuable in the synthesis of enantiomerically pure compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Boc-N,N-dimethyl-L-prolinamide: The enantiomer of ®-N-Boc-N,N-dimethyl-L-prolinamide, which has similar properties but different stereochemistry.
N-Boc-L-proline: A related compound without the dimethylamide group, used in similar applications.
N-Boc-N-methyl-L-prolinamide: A similar compound with one methyl group instead of two.
Uniqueness
®-N-Boc-N,N-dimethyl-L-prolinamide is unique due to its specific chiral configuration and the presence of both Boc and dimethylamide groups. This combination makes it particularly effective in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFCWCHRRLWDE-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

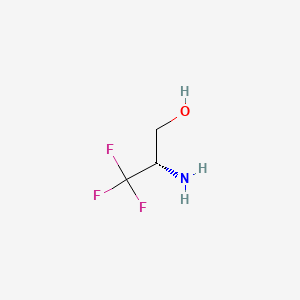
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
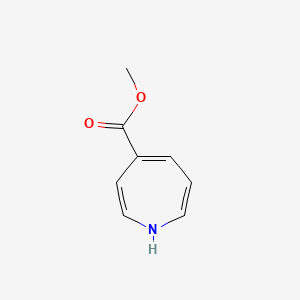
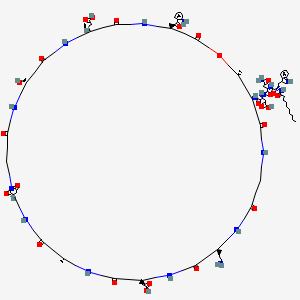
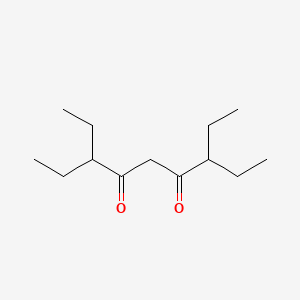
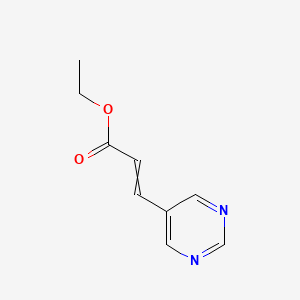
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
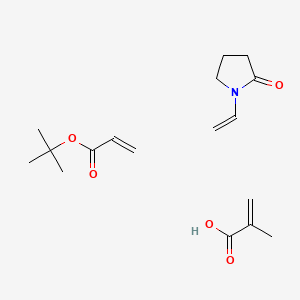
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)
